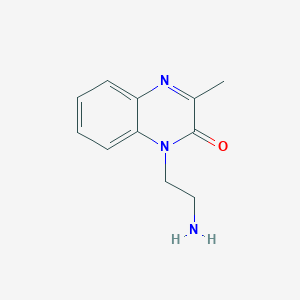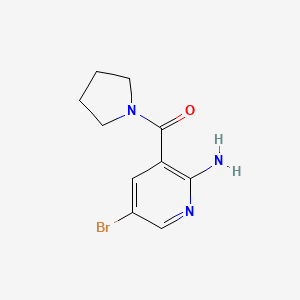
1-(2-Aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one
Overview
Description
Amines are a class of organic compounds that contain nitrogen . They are derived from ammonia (NH3) and can be categorized as primary, secondary, or tertiary based on the number of hydrogen atoms in ammonia that are replaced by organic groups .
Synthesis Analysis
The synthesis of amines often involves reactions with ammonia or other amines. For example, ethylene dichloride can react with ammonia to produce various ethylene amines .
Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, making it a base. The nitrogen can form three single bonds with other atoms .
Chemical Reactions Analysis
Amines can participate in a variety of chemical reactions. For example, they can act as bases, reacting with acids to form ammonium salts .
Physical And Chemical Properties Analysis
Amines have diverse physical and chemical properties. They can be gases, liquids, or solids at room temperature, and they have a characteristic “fishy” odor. The boiling points of amines are typically lower than those of alcohols of similar molecular weight .
Scientific Research Applications
Oligonucleotide Synthesis
1-(2-Aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one is utilized in the synthesis of oligodeoxyribonucleotides. Grajkowski et al. (2001) demonstrated its use in solid-phase synthesis, highlighting its efficiency and cost-effectiveness in the preparation of therapeutic oligonucleotides. This compound simplifies postsynthesis processing by eliminating the need for concentrated ammonium hydroxide in deprotection (Grajkowski, Wilk, Chmielewski, Phillips, & Beaucage, 2001).
Synthesis of Dihydroquinoxaline and Benzoxazine Derivatives
Zhang et al. (2013) explored the stereoselective construction of 1,2-dihydroquinoxaline and 1,4-benzoxazine skeletons from aryl methyl ketones. This method provides an efficient route to synthesize novel pyrazolo[1,5-α]quinoxaline oxides (Zhang, Yang, Gao, Shu, Wu, Zhu, & Wu, 2013).
Advances in Synthetic Approaches
Recent advances in the synthesis of 3,4-dihydroquinoxalin-2-ones, including access from chiral pool amino acids and various cyclization techniques, are discussed by Kristoffersen and Hansen (2017). This summary includes insights into the biological activity of these compounds (Kristoffersen & Hansen, 2017).
Antimicrobial and Antifungal Potential
Chaudhary, Kumar, and Tarazi (2016) synthesized peptide derivatives of 1,2-dihydro-3-methyl-2-oxoquinoxaline-6-carboxylic acid, exhibiting significant antibacterial, antifungal, and anthelmintic activities. These derivatives also showed potential against human papillomavirus (HPV-16) E6 oncoprotein (Chaudhary, Kumar, & Tarazi, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-aminoethyl)-3-methylquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-11(15)14(7-6-12)10-5-3-2-4-9(10)13-8/h2-5H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQQMFMTWMLNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-3-methyl-1,2-dihydroquinoxalin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(1-Aminobutan-2-yl)oxy]-2-fluorobenzene](/img/structure/B1444970.png)
![1-[3-(Difluoromethoxy)phenyl]piperazine](/img/structure/B1444971.png)










![[1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1444987.png)